molecular formula C17H20N2O3S B4440657 3-methyl-4-[(phenylsulfonyl)amino]-N-propylbenzamide

3-methyl-4-[(phenylsulfonyl)amino]-N-propylbenzamide

Cat. No. B4440657
M. Wt: 332.4 g/mol
InChI Key: IONGAFJFZZAENY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-4-[(phenylsulfonyl)amino]-N-propylbenzamide, also known as PSB-603, is a compound that has been extensively studied for its potential use in the treatment of various diseases. It belongs to the class of benzamide compounds and has a molecular weight of 377.5 g/mol.

Mechanism of Action

3-methyl-4-[(phenylsulfonyl)amino]-N-propylbenzamide is a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the conversion of inactive cortisone to active cortisol. By inhibiting this enzyme, 3-methyl-4-[(phenylsulfonyl)amino]-N-propylbenzamide reduces the levels of cortisol in tissues such as adipose tissue and liver, which are involved in glucose and lipid metabolism.
Biochemical and Physiological Effects:
3-methyl-4-[(phenylsulfonyl)amino]-N-propylbenzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It has also been found to reduce body weight and adiposity in obese mice. In addition, 3-methyl-4-[(phenylsulfonyl)amino]-N-propylbenzamide has been shown to reduce inflammation and oxidative stress in various tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-methyl-4-[(phenylsulfonyl)amino]-N-propylbenzamide is its selectivity for 11β-HSD1, which reduces the risk of off-target effects. However, 3-methyl-4-[(phenylsulfonyl)amino]-N-propylbenzamide has a relatively short half-life and low bioavailability, which limits its effectiveness in vivo. In addition, 3-methyl-4-[(phenylsulfonyl)amino]-N-propylbenzamide may have potential toxicity issues that need to be further investigated.

Future Directions

Future research on 3-methyl-4-[(phenylsulfonyl)amino]-N-propylbenzamide should focus on improving its pharmacokinetic properties, such as its half-life and bioavailability, to increase its efficacy in vivo. In addition, further studies are needed to determine the potential toxicity of 3-methyl-4-[(phenylsulfonyl)amino]-N-propylbenzamide and its long-term effects on various tissues. 3-methyl-4-[(phenylsulfonyl)amino]-N-propylbenzamide should also be tested in human clinical trials to determine its safety and efficacy in the treatment of various diseases.

Scientific Research Applications

3-methyl-4-[(phenylsulfonyl)amino]-N-propylbenzamide has been studied for its potential use in the treatment of various diseases such as cancer, diabetes, and obesity. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. 3-methyl-4-[(phenylsulfonyl)amino]-N-propylbenzamide has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.

properties

IUPAC Name

4-(benzenesulfonamido)-3-methyl-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-3-11-18-17(20)14-9-10-16(13(2)12-14)19-23(21,22)15-7-5-4-6-8-15/h4-10,12,19H,3,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONGAFJFZZAENY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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